Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
This compound features a thiazole core substituted at the 2-position with an ethyl carbamate group and at the 4-position with a 2-oxoethylamide moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxin ring.
Properties
IUPAC Name |
ethyl N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-2-22-16(21)19-15-18-11(9-25-15)8-14(20)17-10-3-4-12-13(7-10)24-6-5-23-12/h3-4,7,9H,2,5-6,8H2,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGLFFQZRSEGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C16H18N4O3S
- Molecular Weight : 350.41 g/mol
- CAS Number : 951889-31-9
The compound features a thiazole ring and a carbamate moiety, which are known to contribute to biological activity. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds inhibit the growth of Mycobacterium tuberculosis by targeting DprE1, an essential enzyme for mycobacterial cell wall synthesis . Ethyl carbamate derivatives have also been evaluated for their efficacy against various bacterial strains.
Antitumor Activity
Ethyl carbamate derivatives have been investigated for their antitumor potential. A study highlighted that compounds featuring the thiazole ring demonstrated significant inhibitory activity against cancer cell lines by inducing apoptosis through caspase activation pathways . The structure of this compound suggests it may share similar mechanisms.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazole and carbamate moieties can enhance biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the thiazole ring | Alters potency against specific targets |
| Varying the length of alkyl chains in the carbamate | Influences solubility and bioavailability |
These findings suggest that careful tuning of the chemical structure can lead to improved pharmacological profiles.
Case Studies
- DprE1 Inhibition :
- Antitumor Efficacy :
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs based on structural features, molecular weight, and functional groups:
*Estimated based on molecular formula.
Key Observations:
Carbamate-Containing Thiazoles : The target compound and the fluorobenzyl analog () share a thiazole-carbamate scaffold. The ethyl carbamate group may enhance metabolic stability compared to bulkier carbamates in ’s analogs (e.g., compound "l" with hexan-2-ylcarbamate) .
Benzodioxin vs.
Amide Linkages : The target compound’s amide linkage (2-oxoethyl) contrasts with the hydrazinecarbothioamide in ’s compound II. The latter may exhibit different reactivity due to the thioamide group’s sulfur atom, which could influence metal chelation or redox activity .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling the thiazole core with the dihydrobenzo[d][1,4]dioxin moiety and introducing the carbamate group. Key challenges include controlling regioselectivity and minimizing side reactions. Techniques like thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediates and confirming structural integrity . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to improve yield, as impurities can skew biological assay results .
Q. How can researchers characterize the purity and stability of this compound under experimental conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Stability studies should assess degradation under varying pH, temperature, and light exposure. For example, accelerated stability testing at 40°C/75% relative humidity over 4 weeks can identify decomposition pathways. Mass spectrometry (MS) and differential scanning calorimetry (DSC) help detect impurities and confirm thermal stability .
Q. What preliminary assays are suitable for screening its biological activity?
- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against S. aureus and E. coli) and cytotoxicity screening using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results to structurally related thiazole derivatives (e.g., methyl carbamate analogs) to establish baseline activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
- Methodological Answer : Discrepancies often arise from variations in functional groups or stereochemistry. Perform comparative structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., replacing the ethyl carbamate with methyl or isopropyl groups). Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) and statistical meta-analysis of published data . Reproducibility checks under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) are critical .
Q. What computational strategies are effective for predicting its mechanism of action?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or epidermal growth factor receptor (EGFR) can identify potential binding modes. Combine this with molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-protein complexes. Validate predictions using surface plasmon resonance (SPR) to measure binding affinity (KD) .
Q. How can reaction conditions be optimized to scale synthesis without compromising yield?
- Methodological Answer : Employ design of experiments (DoE) methodologies, such as Box-Behnken or central composite designs, to evaluate interactions between variables (e.g., catalyst loading, solvent ratio). For instance, a 3-factor DoE revealed that supercritical CO₂ enhances selectivity in carbamate formation by reducing side-product formation .
Key Methodological Notes
- Contradiction Analysis : When conflicting data emerge (e.g., high in vitro activity but low in vivo efficacy), investigate pharmacokinetic parameters (e.g., plasma protein binding via equilibrium dialysis) and metabolite profiling using LC-MS/MS .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm the role of hypothesized targets (e.g., COX-2) in observed biological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
